molecular formula C7H2Br3F3O B1613432 2,4,6-Tribromo-3-(trifluoromethyl)phenol CAS No. 384-87-2

2,4,6-Tribromo-3-(trifluoromethyl)phenol

Cat. No.: B1613432
CAS No.: 384-87-2
M. Wt: 398.8 g/mol
InChI Key: UJGDTIJKYXZZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and application of phenols bearing multiple halogen atoms and fluorinated substituents are cornerstones of modern chemical development. These compounds are not merely curiosities but are designed with specific purposes, leveraging the unique electronic and steric properties imparted by their functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tribromo-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br3F3O/c8-2-1-3(9)6(14)5(10)4(2)7(11,12)13/h1,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGDTIJKYXZZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623064
Record name 2,4,6-Tribromo-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384-87-2
Record name 2,4,6-Tribromo-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthesis Methodologies and Mechanistic Investigations of 2,4,6 Tribromo 3 Trifluoromethyl Phenol

Established Synthetic Routes to 2,4,6-Tribromo-3-(trifluoromethyl)phenol

The primary and most direct route to this compound involves the electrophilic bromination of a 3-(trifluoromethyl)phenol (B45071) precursor.

The synthesis of this compound is achieved through the regioselective bromination of 3-(trifluoromethyl)phenol. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atoms. The hydroxyl (-OH) group is a powerful activating group and directs electrophilic substitution to the ortho and para positions (carbons 2, 4, and 6). savemyexams.com Conversely, the trifluoromethyl (-CF3) group is a strong deactivating group and a meta-director. vaia.com In the case of 3-(trifluoromethyl)phenol, the activating effect of the hydroxyl group dominates, guiding the bromine atoms to the positions ortho and para to it.

The conditions for the bromination of phenols can be modulated to control the extent of substitution. For instance, the reaction of phenol (B47542) with bromine in the presence of a non-polar solvent like carbon tetrachloride (CCl4) or carbon disulfide (CS2) at low temperatures tends to yield a mixture of ortho- and para-monobrominated phenols. In contrast, the use of bromine water, a more polar medium, leads to the exhaustive bromination of phenol, resulting in the formation of a white precipitate of 2,4,6-tribromophenol (B41969). vaia.com

For the synthesis of this compound, an excess of a brominating agent in a suitable solvent is necessary to achieve complete bromination. While specific conditions for the exhaustive bromination of 3-(trifluoromethyl)phenol are not extensively documented in readily available literature, a plausible approach would involve treating 3-(trifluoromethyl)phenol with at least three equivalents of bromine in a solvent that can facilitate the reaction to completion, such as acetic acid or an aqueous medium.

Table 1: Reaction Conditions for Bromination of Phenols

Brominating AgentSolventTemperatureTypical Product(s)
Bromine (Br₂)Carbon Tetrachloride (CCl₄)Low TemperatureOrtho- and Para-bromophenol
Bromine Water (Br₂/H₂O)WaterRoom Temperature2,4,6-Tribromophenol vaia.com
N-Bromosuccinimide (NBS)Dichloromethane (B109758) (CH₂Cl₂)Room TemperatureMonobrominated phenols

This table presents general conditions for the bromination of phenol and may be adapted for the synthesis of this compound.

During the bromination of 3-(trifluoromethyl)phenol, the formation of mono- and dibrominated intermediates is expected before the final tribrominated product is obtained. The initial bromination is likely to occur at the positions most activated by the hydroxyl group, which are the C2, C4, and C6 positions.

A study on the bromination of 3-(trifluoromethyl)phenol with one equivalent of bromine in dichloromethane reported the formation of a mixture of isomers, which upon separation yielded 2-bromo-3-(trifluoromethyl)phenol (B37033) and 2-bromo-5-(trifluoromethyl)phenol. chemicalbook.com This indicates that substitution occurs ortho to the hydroxyl group. Further bromination of these monobrominated intermediates would lead to dibrominated species, and ultimately to the desired 2,4,6-tribrominated product. The identification and characterization of these intermediates are typically carried out using chromatographic and spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Potential Intermediates in the Bromination of 3-(Trifluoromethyl)phenol

IntermediateStructure
2-Bromo-3-(trifluoromethyl)phenol
4-Bromo-3-(trifluoromethyl)phenol
6-Bromo-3-(trifluoromethyl)phenol
2,4-Dibromo-3-(trifluoromethyl)phenol
2,6-Dibromo-3-(trifluoromethyl)phenol
4,6-Dibromo-3-(trifluoromethyl)phenol

This table lists plausible intermediates based on the directing effects of the substituents.

An alternative to the direct bromination of 3-(trifluoromethyl)phenol is a multi-step synthesis starting from a pre-functionalized aromatic substrate. Such a strategy allows for greater control over the regiochemistry of the final product. For example, one could start with a molecule that already contains some of the required substituents and then introduce the remaining ones in a stepwise manner.

A hypothetical multi-step synthesis could involve:

Starting with a brominated phenol and then introducing the trifluoromethyl group.

Beginning with a trifluoromethylated benzene (B151609) derivative, introducing a hydroxyl group, and then performing a controlled bromination.

These multi-step approaches, while potentially longer, can be advantageous when specific isomers are desired or when the direct approach leads to inseparable mixtures of products. The choice of the synthetic route often depends on the availability of starting materials, the desired purity of the final product, and the scalability of the process. savemyexams.com

Regioselective Bromination of 3-(Trifluoromethyl)phenol Precursors

Methodologies for Introducing the Trifluoromethyl Group into Phenolic Systems

The introduction of a trifluoromethyl group onto an aromatic ring is a key transformation in the synthesis of many modern chemicals.

Direct trifluoromethylation methods can be categorized into O-trifluoromethylation (formation of an -OCF3 group) and C-trifluoromethylation (formation of a C-CF3 bond). For the synthesis of this compound, C-trifluoromethylation is the relevant process.

Direct C-trifluoromethylation of phenols can be achieved through various methods, often involving radical, nucleophilic, or electrophilic trifluoromethylating agents. Electrophilic trifluoromethylation reagents, such as hypervalent iodine compounds (e.g., Togni's reagents), are capable of delivering a "CF3+" equivalent to an electron-rich aromatic ring like a phenol. The reaction with phenols typically results in substitution at the ortho and para positions due to the directing effect of the hydroxyl group.

Another approach is nucleophilic trifluoromethylation, which involves a trifluoromethyl anion equivalent (e.g., from Ruppert-Prakash reagent, TMSCF3) reacting with an electrophilic aromatic substrate. This often requires the presence of a metal catalyst, such as copper.

Table 3: Common Trifluoromethylation Reagents

Reagent TypeExample Reagent(s)Typical Application
ElectrophilicTogni's reagents, Umemoto's reagentsC-Trifluoromethylation of electron-rich arenes
NucleophilicRuppert-Prakash reagent (TMSCF₃), CF₃SO₂NaC-Trifluoromethylation of aryl halides/triflates
RadicalTrifluoroiodomethane (CF₃I)Radical trifluoromethylation of arenes

This table provides examples of common trifluoromethylation reagents and their general applications.

Utilization of Trifluoromethyl-Transfer Reagents

The direct introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a pivotal step in the synthesis of compounds like this compound. This is often accomplished using specialized trifluoromethyl-transfer reagents, which can deliver the CF₃ group via electrophilic, nucleophilic, or radical pathways.

Recent advancements have focused on electrophilic trifluoromethylating agents due to their utility with electron-rich substrates like phenols. d-nb.info Hypervalent iodine compounds, often referred to as Togni reagents, are a prominent class of such reagents. d-nb.infomdpi.com For instance, 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one can trifluoromethylate various nucleophiles. d-nb.info When reacting with phenols that have unsubstituted ortho or para positions, these reagents typically lead to C-trifluoromethylation. mdpi.com Another important class of reagents includes the S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto reagents, which also act as electrophilic CF₃ donors. d-nb.info

A more contemporary and greener approach involves the biocatalytic trifluoromethylation of unprotected phenols. nih.gov This method utilizes a laccase enzyme to generate a phenol-derived radical, which then combines with a CF₃ radical. nih.gov The CF₃ radical itself is typically generated from an inexpensive source like Langlois' reagent (sodium triflinate, CF₃SO₂Na) or Baran's zinc sulfinate reagent (Zn(SO₂CF₃)₂) in the presence of an oxidant like tert-butyl hydroperoxide (tBuOOH). nih.gov This enzymatic process operates under mild conditions and tolerates a variety of functional groups. nih.gov The reaction's success hinges on the presence of the laccase, the CF₃ source, and the oxidant; in the absence of any of these components, the desired product does not form. nih.gov

Visible-light-promoted methods have also emerged for the multiple trifluoromethylation of phenol derivatives using CF₃I as the trifluoromethyl source. chemistryviews.org This reaction proceeds at room temperature in the presence of a base like cesium carbonate (Cs₂CO₃) and can be enhanced with a photocatalyst. chemistryviews.org The proposed mechanism involves a single-electron transfer from a photoexcited phenoxide intermediate to the CF₃I. chemistryviews.org

Table 1: Key Trifluoromethyl-Transfer Reagents for Phenols

Reagent ClassSpecific Example(s)Typical Reaction TypeKey Features
Hypervalent Iodine ReagentsTogni Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)Electrophilic / RadicalEffective for C-trifluoromethylation of electron-rich arenes. d-nb.infomdpi.com
Sulfonium SaltsUmemoto Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts)ElectrophilicPowerful electrophilic CF₃ source. d-nb.info
Sulfinate SaltsLanglois' Reagent (CF₃SO₂Na), Baran's Reagent (Zn(SO₂CF₃)₂)RadicalUsed in radical-based pathways, often with an oxidant or photocatalyst. nih.gov
Trifluoromethyl IodideCF₃IRadicalUtilized in photoredox catalysis for trifluoromethylation. chemistryviews.org

Synthesis of Related Brominated and Trifluoromethylated Phenolic Analogs

The synthetic strategies for this compound can be contextualized by examining the synthesis of related analogs. These syntheses often involve multi-step processes, including halogenation, trifluoromethylation, and functional group interconversion.

One common strategy involves the O-trifluoromethylation of phenols to produce aryl trifluoromethyl ethers (ArOCF₃). cas.cn A two-step procedure can be employed, starting with the O-carboxydifluoromethylation of a phenol, followed by a decarboxylative fluorination step using reagents like SelectFluor. cas.cnresearchgate.net This method is practical as it uses accessible and inexpensive reagents. cas.cnresearchgate.net Another route to trifluoromethyl ethers involves the conversion of phenols to xanthate intermediates, which are then treated with a fluorinating agent like XtalFluor-E in the presence of an oxidant such as trichloroisocyanuric acid (TCCA). mdpi.comnih.gov

The synthesis of compounds with multiple trifluoromethyl groups on the aromatic ring, such as 2,4,6-tris(trifluoromethyl)aniline, highlights the challenges of introducing multiple electron-withdrawing groups. A reported synthesis for this aniline (B41778) derivative starts with 1,3,5-tris(trifluoromethyl)benzene, which undergoes deprotonation and iodination, followed by a copper-catalyzed amination reaction. researchgate.net

Mechanochemical methods offer a solvent-free, green alternative for the halogenation of phenols. beilstein-journals.org Using an automated grinder, phenols can be selectively mono-, di-, or tri-halogenated by controlling the stoichiometry of N-halosuccinimides (e.g., N-bromosuccinimide, NBS). beilstein-journals.org Polyethylene glycol (PEG-400) can be used as a grinding auxiliary to facilitate the reaction. beilstein-journals.org This approach could potentially be applied to a trifluoromethylated phenol to install the bromo groups in a controlled manner.

Table 2: Synthesis of Related Phenolic Analogs

Target Compound ClassKey ReagentsMethodologyReference
Aryl Trifluoromethyl Ethers (ArOCF₃)Sodium bromodifluoroacetate, SelectFluor IITwo-step: O-carboxydifluoromethylation followed by decarboxylative fluorination. cas.cnresearchgate.net
Aryl Trifluoromethyl Ethers (ArOCF₃)Imidazolium salts, XtalFluor-E, TCCATwo-step: Formation of xanthate intermediate followed by oxidative desulfurization-fluorination. mdpi.comnih.gov
2,4,6-Tris(trifluoromethyl)aniline1,3,5-Tris(trifluoromethyl)benzene, LDA, I₂, Cu₂O, NaN₃Two-step: Iodination of the starting benzene derivative followed by copper-catalyzed amination. researchgate.net
Halogenated PhenolsN-Halosuccinimides (NBS, NCS, NIS), PEG-400Mechanochemical grinding for controlled, catalyst-free halogenation. beilstein-journals.org

Purification Techniques and Yield Optimization in Synthetic Protocols

The purification of halogenated phenols and the optimization of synthetic yields are critical for obtaining high-purity products. Phenolic compounds, particularly those produced from complex reaction mixtures, often contain impurities that must be removed.

Standard purification methods for phenols include fractional distillation, which separates compounds based on boiling points. google.com For phenols containing impurities like methyl benzofurans (MBF), extractive distillation with water can be effective. google.com The overhead mixture of water and phenol, which forms a single liquid phase above 67°C, can be treated with a water-immiscible solvent to extract the impurities. google.com Steam distillation is another technique used to purify phenols by separating them from non-volatile impurities. google.com For solid samples, traditional methods like Soxhlet extraction have been used, though modern techniques such as solid-phase extraction (SPE) are now preferred for being faster and using less hazardous solvent. nih.gov Polymeric sorbents are often used in SPE for their high carbon content and surface area, allowing for efficient trapping of phenolic compounds from solutions. nih.gov

Yield optimization in trifluoromethylation reactions depends on several factors. The choice of reagent, catalyst, solvent, and temperature all play crucial roles. In laccase-mediated trifluoromethylation, the yield is dependent on the presence of all key components: the enzyme, the trifluoromethyl source, and the oxidant. nih.gov In the visible-light-promoted trifluoromethylation of phenols with CF₃I, yields can sometimes be improved by the addition of a cyanoarene-based photocatalyst. chemistryviews.org For the synthesis of aryl trifluoromethyl ethers from xanthates, optimization involves screening various halonium oxidants and adjusting the amount of the fluorinating agent. nih.gov The presence of small amounts of water was found to be beneficial in some cases, potentially by facilitating the hydrolysis of intermediates. nih.gov

Table 3: Purification and Yield Optimization Strategies

StrategyTechnique/FactorDescriptionApplication
PurificationFractional DistillationSeparates components of a liquid mixture based on differences in boiling points.General purification of crude phenol fractions. google.com
Extractive/Steam DistillationUtilizes water to form an azeotrope or to steam-strip volatile phenols from non-volatile impurities.Removal of specific impurities like MBF; general purification. google.comgoogle.com
Solid-Phase Extraction (SPE)Contaminants are adsorbed onto a solid sorbent from a liquid phase.Extraction of phenolic compounds from aqueous environmental samples or reaction mixtures. nih.gov
Yield OptimizationReagent/Catalyst ChoiceSelecting the optimal trifluoromethylating agent or catalyst system.Using photocatalysts in light-mediated reactions or specific oxidants in radical reactions. chemistryviews.orgnih.gov
Reaction ConditionsAdjusting temperature, solvent, and concentration of reactants.Optimizing conditions to favor the desired product and minimize side reactions. nih.gov
Stoichiometry ControlPrecisely controlling the molar ratios of reactants.Crucial for selective reactions like controlled halogenation to avoid over- or under-reaction. beilstein-journals.org

Iii. Chemical Reactivity and Transformation Studies of 2,4,6 Tribromo 3 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Further electrophilic aromatic substitution on the 2,4,6-tribromo-3-(trifluoromethyl)phenol ring is significantly hindered. The positions most activated by the hydroxyl group (ortho and para) are already occupied by bromine atoms. byjus.combris.ac.uk The only available position for substitution is C5.

The directing effects of the existing substituents on the remaining C5 position are summarized below:

Hydroxyl (-OH) at C1: This group is strongly activating and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. All these positions are blocked.

Trifluoromethyl (-CF3) at C3: This group is strongly deactivating and directs incoming electrophiles to the meta position (C5).

Bromo (-Br) at C2 and C4: These atoms direct to their respective ortho and para positions, which are all occupied.

Bromo (-Br) at C6: This atom directs to its ortho (C5) and para (C4) positions.

The ring is rendered exceptionally electron-deficient due to the powerful inductive electron-withdrawing effects of three bromine atoms and, most notably, the trifluoromethyl group. mdpi.com While the hydroxyl group's lone pairs can donate electron density into the ring, this effect is largely counteracted by the numerous deactivating groups. google.com Consequently, the molecule is highly resistant to common electrophilic substitution reactions such as nitration or further halogenation. Forcing such reactions would require extremely harsh conditions, which would likely lead to degradation or oxidation of the starting material rather than controlled substitution. libretexts.org For instance, even simple phenol (B47542) requires only dilute nitric acid for nitration, but forcing conditions on highly substituted phenols can lead to oxidation. byjus.commlsu.ac.in

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting InfluenceImpact on Reactivity at C5
-OHC1Activating (+M, -I)Ortho, ParaNo direct activation
-CF3C3Strongly Deactivating (-I)MetaDirecting
-BrC2, C4Deactivating (-I, +M)Ortho, ParaNo direct activation
-BrC6Deactivating (-I, +M)Ortho, ParaDirecting (ortho to C5)

Nucleophilic Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can participate in nucleophilic reactions, primarily esterification and etherification. The strong electron-withdrawing nature of the bromo and trifluoromethyl substituents significantly increases the acidity (lowers the pKa) of the phenolic proton compared to phenol itself. This enhanced acidity facilitates the deprotonation of the hydroxyl group to form a phenoxide ion.

However, the resulting phenoxide, while readily formed, is a weaker nucleophile due to the delocalization of the negative charge being counteracted by the electron-withdrawing substituents. Furthermore, the bulky bromine atoms at the ortho positions (C2 and C6) create substantial steric hindrance around the hydroxyl group. This combination of electronic and steric effects means that standard esterification or etherification conditions may be inefficient.

Research on similarly hindered and electron-poor phenols, such as 2,5- and 3,5-bis(trifluoromethyl)phenols, indicates that they are weak nucleophiles. acs.org Successful esterification of such compounds often requires powerful coupling agents that can activate the carboxylic acid partner and overcome steric hindrance. acs.org

Table 2: Reagents for Esterification of Sterically Hindered Phenols
Reagent ClassSpecific ExamplesRoleReference
Carbodiimide Coupling Agents1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDCI)Activates the carboxylic acid. acs.org
Coupling AdditivesHydroxybenzotriazole (HOBt)Suppresses side reactions and improves efficiency. acs.org
Base CatalystsN,N-Diisopropylethylamine (DIPEA)Facilitates deprotonation of the phenol and neutralizes acid byproducts. acs.org

Reactivity and Stability of the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is renowned for its exceptional chemical and metabolic stability. This stability is a direct result of the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. mdpi.com In general, the -CF3 group is considered unreactive under most conditions encountered in organic synthesis.

However, studies on the environmental fate of certain trifluoromethylphenols have revealed a potential pathway for defluorination. rsc.org This process is highly dependent on the position of the -CF3 group relative to the hydroxyl group. When the trifluoromethyl group is located at the ortho or para position, the deprotonated phenolate (B1203915) can trigger a β-elimination (E1cb-type) mechanism, leading to the cleavage of a C-F bond and the formation of a quinone difluoromethide intermediate. rsc.org

In this compound, the -CF3 group is in the meta position. This positioning prevents the direct resonance delocalization of the phenoxide's negative charge onto the carbon bearing the -CF3 group. Consequently, the E1cb-like defluorination pathway observed for ortho- and para-isomers is not favored for this compound, and its trifluoromethyl group is expected to be highly stable and resistant to hydrolysis or other transformations. rsc.org

Debromination and Halogen Exchange Reactions

The three carbon-bromine bonds on the aromatic ring are potential sites for reaction. Aryl bromides can undergo reductive debromination to replace the bromine atom with a hydrogen atom. This transformation is typically achieved using catalytic hydrogenation (e.g., with a palladium catalyst and a hydrogen source like H2 gas or transfer hydrogenation reagents) or with reducing metals. The specific conditions can sometimes be tuned to achieve selective mono- or poly-debromination, although controlling the regioselectivity in a molecule with multiple, electronically distinct bromine atoms would be challenging.

Halogen exchange reactions, where a bromine atom is replaced by another halogen (e.g., iodine or fluorine) or a different functional group, are also possible. These reactions often proceed via organometallic intermediates (e.g., using organolithium reagents followed by quenching with an electrophile) or are catalyzed by transition metals like palladium or copper. However, the presence of an acidic phenolic proton requires that the hydroxyl group be protected or that a sufficient excess of base be used to deprotonate it before any metal-halogen exchange can occur. epfl.ch

Pathways of Oxidation and Reduction

Phenols are susceptible to oxidation, which can yield a variety of products including quinones or polymeric materials. The oxidation of this compound would be complex. While the electron-rich nature of the phenolic ring makes it a target for oxidizing agents, the heavy substitution and the presence of strongly deactivating groups would influence the reaction pathway. Further bromination of 2,4,6-tribromophenol (B41969) can lead to a dienone, and subsequent oxidation with strong agents like fuming nitric acid can yield a fully brominated quinone. stackexchange.com A similar pathway might be possible for the title compound, potentially leading to a brominated quinone derivative.

Reduction reactions would primarily target the C-Br bonds, as discussed in the debromination section. The reduction of an aryl trifluoromethyl group is extremely difficult and requires harsh conditions that are unlikely to be compatible with the rest of the molecule. The phenolic ring itself can be reduced to a cyclohexanol (B46403) ring system via catalytic hydrogenation under high pressure and temperature, but this would also likely result in concurrent debromination.

V. Theoretical and Computational Investigations of 2,4,6 Tribromo 3 Trifluoromethyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium to large organic molecules. DFT calculations are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. For 2,4,6-tribromo-3-(trifluoromethyl)phenol, DFT provides a powerful lens to examine its geometric, electronic, and reactive nature.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to perform this optimization. researchgate.netkarazin.ua

For this compound, steric hindrance between the bulky bromine atoms, the trifluoromethyl group, and the hydroxyl group is expected to cause distortions from a perfectly planar phenol (B47542) ring. Conformational analysis involves identifying different stable conformers, particularly concerning the rotation of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups, and calculating their relative energies to identify the global minimum energy conformer. chemrxiv.org While specific optimized geometric parameters for this exact molecule are not available in the cited literature, calculations on similar substituted phenols suggest that bond lengths and angles will deviate from standard values to accommodate steric strain. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative, based on general principles and data from similar halogenated phenol structures. Actual calculated values would require a specific DFT study.

Parameter Predicted Value Range Rationale
C-Br Bond Length 1.88 - 1.92 Å Typical for brominated aromatic rings.
C-C (aromatic) 1.39 - 1.42 Å Slight variation due to substituent effects.
C-O Bond Length 1.35 - 1.38 Å Standard for phenolic compounds.
C-CF₃ Bond Length 1.50 - 1.54 Å Typical single bond between an sp² carbon and an sp³ carbon.
C-C-Br Bond Angle 118 - 122° Influenced by steric repulsion between adjacent bromine atoms.
C-C-O Bond Angle 117 - 121° Affected by steric interactions with adjacent ortho-substituents.

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (or band gap), is a critical indicator of chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. imist.ma

For this compound, the electron-withdrawing nature of the bromine atoms and the potent trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO. The HOMO is typically localized on the phenol ring and the oxygen atom, while the LUMO may be distributed over the aromatic system, influenced by the electronegative substituents. DFT calculations can precisely determine the energies of these orbitals and the resulting band gap. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol Data adapted from studies on related brominated aromatic compounds for illustrative purposes. researchgate.netnih.gov

Molecular Orbital Energy (eV) Description
HOMO -6.5 Electron-donating capacity, localized on the phenyl ring and oxygen.
LUMO -2.0 Electron-accepting capacity, influenced by electronegative groups.

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicates high stability but potential for reactivity under certain conditions. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), which are sites for nucleophilic attack. imist.ma

In this compound, the most negative potential (red) is expected around the phenolic oxygen atom due to its lone pairs of electrons. The aromatic π-system will also exhibit negative potential, though this is significantly diminished by the strong electron-withdrawing effects of the bromo and trifluoromethyl substituents. The most positive potential (blue) would be located around the hydroxyl hydrogen atom, making it the primary site for interaction with nucleophiles or for hydrogen bonding. researchgate.net The regions around the bromine atoms would likely show a slightly positive potential on their outermost surface (the σ-hole), a feature relevant to halogen bonding. researchgate.net

Table 3: Predicted Reactive Sites from MEP Analysis This table is a conceptual prediction based on the structure of this compound.

Region of Molecule Predicted Electrostatic Potential Type of Attack Favored
Phenolic Oxygen Strongly Negative (Red) Electrophilic Attack
Hydroxyl Hydrogen Strongly Positive (Blue) Nucleophilic Attack / H-Bond Donor
Aromatic Ring Weakly Negative to Neutral (Green/Yellow) Significantly deactivated towards electrophiles.

While DFT is a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the properties of electronically excited states. researchgate.netchemrxiv.org TD-DFT can accurately predict the electronic absorption spectra (like UV-Visible spectra) of molecules by calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. cnr.it

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions within the aromatic ring. These calculations help in interpreting experimental spectra and understanding how substituents alter the electronic transitions. nih.govnih.gov

Table 4: Hypothetical TD-DFT Results for Electronic Transitions This table presents hypothetical data to illustrate the output of a TD-DFT calculation. Specific values require a dedicated computational study.

Transition Excitation Energy (eV) Wavelength (λmax, nm) Oscillator Strength (f)
S₀ → S₁ 4.20 295 0.15
S₀ → S₂ 4.75 261 0.30

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov Using a classical force field, MD simulations model the movements of atoms over time by solving Newton's equations of motion. whiterose.ac.uk

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, primarily DFT, are essential for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, these methods could be applied to study various potential reactions. For example, the mechanism of its synthesis, its oxidation to a quinone-like species, or its role in a multi-step organic reaction could be explored. mdpi.com Calculations would involve locating the geometry of the transition state for each step and computing the activation barriers, thereby providing a complete energetic profile of the reaction. This level of detail is critical for understanding reaction feasibility, predicting products, and optimizing reaction conditions. dntb.gov.ua

Computational Analysis of Halogen Bonding and Other Non-Covalent Interactions

Theoretical methods such as Density Functional Theory (DFT) are instrumental in elucidating the nature of these interactions. nih.govnih.gov Furthermore, advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the analysis of the Molecular Electrostatic Potential (MEP) surface provide quantitative and qualitative insights into the strength and nature of these non-covalent bonds. researchgate.netresearchgate.netmdpi.comacs.org

Halogen Bonding:

The three bromine atoms in this compound are potential halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govmdpi.com The strength of the halogen bond is influenced by the polarizability of the halogen and the electron-withdrawing capacity of the substituents on the aromatic ring. mdpi.com In this molecule, the presence of the trifluoromethyl group and the phenolic hydroxyl group significantly modulates the electronic properties of the bromine atoms.

Computational analyses on similar halogenated molecules have shown that the electrostatic potential around the bromine atoms is anisotropic, with a positive σ-hole along the C-Br bond axis and a negative equatorial belt. mdpi.com The magnitude of this positive σ-hole is a key determinant of the halogen bond strength. The electron-withdrawing nature of the adjacent trifluoromethyl group is expected to enhance the positive character of the σ-hole on the bromine atom at position 2, making it a potentially stronger halogen bond donor compared to the bromines at positions 4 and 6.

Table 1: Predicted Halogen Bonding Propensity of Bromine Atoms in this compound
Bromine PositionAdjacent Substituent EffectPredicted σ-hole MagnitudeExpected Halogen Bond Donor Strength
C2-BrStrong electron-withdrawing -CF3 groupMost PositiveStrongest
C4-BrFlanked by two bromine atomsPositiveIntermediate
C6-BrAdjacent to the hydroxyl groupPositiveIntermediate to Weak

Other Non-Covalent Interactions:

Beyond halogen bonding, this compound can participate in a range of other non-covalent interactions that will influence its crystal packing and interactions with other molecules.

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor. It can form strong hydrogen bonds with suitable acceptors, such as the oxygen or nitrogen atoms of other molecules. The acidity of this phenolic proton is significantly increased by the cumulative electron-withdrawing effects of the three bromine atoms and the trifluoromethyl group, which would lead to stronger hydrogen bonds. researchgate.net Computational studies on substituted phenols have established a clear correlation between the electrostatic potential at the hydroxyl hydrogen and the strength of the hydrogen bond. researchgate.net

π-π Stacking: The aromatic ring, despite being heavily substituted, can engage in π-π stacking interactions. However, the presence of multiple bulky and electron-withdrawing substituents will likely modulate the nature and geometry of these interactions, potentially leading to offset or parallel-displaced stacking arrangements rather than a perfect face-to-face overlap.

Halogen···Halogen Interactions: Interactions between the bromine atoms of adjacent molecules are also anticipated. These can be categorized as Type I (symmetric, involving the equatorial regions) or Type II (involving the positive σ-hole of one bromine and the negative equatorial belt of another), with the latter being a form of halogen bonding. nih.gov

The interplay of these various non-covalent forces would be complex and cooperative. Computational energy decomposition analysis on analogous systems has shown that the total stabilization energy in the crystal lattice arises from a delicate balance of electrostatic, dispersion, and polarization contributions from all these interactions. researchgate.net

Table 2: Summary of Predicted Non-Covalent Interactions in this compound
Interaction TypeParticipating GroupsPredicted Relative StrengthGoverning Factors
Hydrogen Bonding-OH (donor) with an acceptorStrongEnhanced acidity due to electron-withdrawing groups
Halogen Bonding (Br···Nu)C-Br (donor) with a nucleophileModerate to StrongPositive σ-hole on bromine atoms
π-π StackingAromatic ringWeak to ModerateSteric hindrance and electronic effects of substituents
C-H···X InteractionsAromatic C-H with Br or OWeakElectrostatics and dispersion
Halogen···Halogen InteractionsBr···BrWeakElectrostatic anisotropy of bromine

Vi. Environmental Occurrence, Fate, and Ecotoxicological Implications of 2,4,6 Tribromo 3 Trifluoromethyl Phenol Analogs

Environmental Distribution and Prevalence of Related Halogenated Phenols

Halogenated phenols, a group of compounds structurally related to 2,4,6-tribromo-3-(trifluoromethyl)phenol, are widely distributed in the environment due to both natural and man-made activities. pjoes.comresearchgate.net Their presence in various environmental compartments is a result of their use in numerous industrial and agricultural applications, as well as their formation as byproducts of industrial processes and water treatment. pjoes.comnih.gov

Sources and Pathways of Release into the Environment

The release of halogenated phenols into the environment stems from a variety of sources. Industrial activities, including the chemical, petroleum, textile, and pharmaceutical industries, are significant contributors through the discharge of industrial and municipal sewage. pjoes.comresearchgate.net The production and use of pesticides, particularly phenoxyherbicides and phenolic biocides, also lead to their environmental presence. pjoes.com For instance, the biodegradation of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) can result in the formation of various chlorophenols. pjoes.com

Another major pathway for the introduction of halogenated phenols is the chlorination of water. During water purification, chlorine used as a disinfectant can react with naturally occurring organic matter and other low molecular weight compounds to form chlorinated phenols. pjoes.com Furthermore, natural processes such as the decomposition of organic matter and synthesis by certain fungi and plants can also contribute to the environmental load of these compounds. pjoes.comcrew.ac.uk For example, some fungi of the Hypholoma genus are capable of synthesizing chlorinated phenols. pjoes.com

Industrial effluents, such as those from pulp and paper mills where chlorine is used for bleaching, are a notable source of polychlorinated phenols. nih.gov The use of pentachlorophenol (B1679276) (PCP) as a wood preservative is another significant source of contamination. oup.com

Detection in Abiotic and Biotic Matrices

Halogenated phenols have been detected in a wide range of environmental samples, including water, soil, sediment, air, and living organisms.

Abiotic Matrices:

Water: Halogenated phenols are frequently found in both raw and treated water supplies. A study of 40 Canadian potable water treatment facilities detected several halogenated phenols, including 4-chloro-, 2,4-dichloro-, 2,4,6-trichloro-, and bromodichlorophenols, with mean concentrations generally below 15 ng/L. oup.com In some Canadian drinking water, phenols were detected at levels ranging from 5 to 473 ng/L. nih.gov River waters can exhibit higher concentrations, ranging from 2 to 2,000 µg/l. pjoes.com Oceanic waters, in contrast, have much lower concentrations, typically between 5 and 10 ng/l. pjoes.com The presence of these compounds in drinking water is often a result of the water treatment process itself. pjoes.comoup.com

Soil and Sediment: Halogenated phenols can accumulate in soil and sediment through various deposition pathways, including runoff from contaminated sites and atmospheric deposition. crew.ac.ukresearchgate.net For example, sediments in the Mulde River system in Germany, an area with a history of chemical industrial activity, have shown significant contamination with hexachlorocyclohexanes (HCHs), which can degrade to form phenolic compounds. researchgate.net

Air: While generally present in low concentrations, halogenated phenols have been detected in the atmosphere. Atmospheric concentrations of chlorinated phenols are typically in the range of 0.25 to 7.8 ng/m³. pjoes.com However, in heavily urbanized and industrialized areas, these levels can be significantly higher. pjoes.com

Biotic Matrices:

Aquatic Organisms: Due to their presence in aquatic environments, halogenated phenols can be taken up by aquatic organisms. Studies have shown that organisms like Daphnia and Hydra are sensitive indicators of aquatic toxicity from these compounds. nih.gov

Humans: Human exposure to halogenated phenols can occur through various routes, including the consumption of contaminated drinking water and food, as well as inhalation. researchgate.netresearchgate.net For instance, brominated phenols have been detected in human milk in the United States. nih.gov Long-term exposure to phenolic compounds can pose health risks. researchgate.net

Environmental Fate and Degradation Pathways

The persistence and transformation of halogenated phenols in the environment are governed by various physical, chemical, and biological processes. Biodegradation, in particular, plays a crucial role in their removal. nih.gov

Biodegradation Mechanisms and Pathways

Microorganisms have evolved diverse metabolic pathways to break down halogenated aromatic compounds, including phenols. nih.gov These processes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. ijarbs.com The initial step in the aerobic degradation of phenol (B47542) often involves the addition of a hydroxyl group by a phenol hydroxylase enzyme to form catechol. tandfonline.com The catechol ring is then cleaved, leading to further degradation. tandfonline.comnih.gov

Under anaerobic conditions, the degradation process is different and often initiated by carboxylation. tandfonline.com For example, the anaerobic degradation of phenol by the denitrifying bacterium Thauera aromatica begins with carboxylation to 4-hydroxybenzoate. tandfonline.com

Aerobic Degradation:

Aerobic biodegradation of halogenated phenols is generally faster and more complete for less chlorinated compounds. researchgate.net Studies have shown that phenol, chlorophenol, dichlorophenols, and trichlorophenols are effectively removed in aerobic landfill environments. researchgate.net The rate of aerobic degradation can be influenced by factors such as the structure of the alkyl group in alkylphenols. nih.gov For instance, there is an inverse correlation between the aerobic degradation rate and the size of the alkyl group. nih.gov The process often involves oxidative dehalogenation, where a hydroxyl group is incorporated into the aromatic ring, making the compound more water-soluble and less toxic. nih.gov This is often followed by ring cleavage. nih.govnih.gov

Anaerobic Degradation:

Anaerobic degradation of halogenated phenols is a slower process compared to aerobic degradation. nih.gov It often involves reductive dehalogenation, where halogen atoms are removed from the aromatic ring. nih.gov This process is carried out by organohalide-respiring bacteria, which use the halogenated compounds as terminal electron acceptors. nih.gov In anaerobic landfill settings, highly chlorinated phenols can undergo reductive dechlorination, leading to the accumulation of less chlorinated phenols like phenol and chlorophenol. researchgate.net The anaerobic degradation of compounds like phenol and p-cresol (B1678582) has been observed in soils with low levels of nitrate (B79036) and iron oxides. nih.gov However, alkylphenols with long and branched alkyl chains are more resistant to anaerobic degradation. nih.gov

The following table summarizes the differences between aerobic and anaerobic degradation of phenolic compounds based on a pilot-scale landfill study:

Compound GroupAerobic Degradation EffectivenessAnaerobic Degradation Observations
Phenol, Chlorophenol, Dichlorophenols, TrichlorophenolFaster and complete removalAccumulation of phenol and chlorophenol due to reductive dechlorination
Tetrachlorophenol, PentachlorophenolLess effectiveReductive dechlorination likely occurred
NitrophenolsRapid degradationDegradation to amino groups, followed by conversion to methane (B114726) and CO2

Data sourced from a pilot-scale landfill study. researchgate.net

A wide variety of microorganisms, including bacteria and fungi, are capable of degrading halogenated phenols. ijarbs.com

Several bacterial species have been identified for their ability to degrade these compounds. For example, Pseudomonas fluorescens has been shown to degrade phenol via a meta-cleavage pathway. nih.gov A phototrophic bacterium, Rhodopseudomonas palustris, isolated from contaminated soil, demonstrated the ability to assimilate 2-chlorophenol. ijmra.us Studies on drinking water biofilters have identified bacteria such as Delftia sp., Achromobacter sp., and Agrobacterium sp. as being part of the microbial community capable of degrading phenol. frontiersin.org A particularly effective phenol-degrading strain, identified as Acinetobacter sp., was also isolated from these biofilters. frontiersin.org

Under anaerobic conditions, sulfidogenic consortia enriched from estuarine sediment have been shown to degrade 4-chlorophenol, 4-bromophenol (B116583), and 4-iodophenol, coupling the degradation to sulfate (B86663) reduction. nih.gov

The following table lists some of the microorganisms identified in the degradation of phenolic compounds:

MicroorganismDegraded Compound(s)Degradation Pathway/Conditions
Pseudomonas fluorescensPhenolAerobic, meta-cleavage pathway
Rhodopseudomonas palustris2-ChlorophenolPhototrophic
Delftia sp., Achromobacter sp., Agrobacterium sp.PhenolAerobic, found in drinking water biofilters
Acinetobacter sp.PhenolAerobic, isolated from drinking water biofilters
Sulfidogenic consortia4-Chlorophenol, 4-Bromophenol, 4-IodophenolAnaerobic, sulfate-reducing
Thauera aromaticaPhenolAnaerobic, denitrifying, via carboxylation

This table is a compilation of findings from various microbial degradation studies. tandfonline.comnih.govijmra.usfrontiersin.orgnih.gov

Metabolic Pathways (e.g., ortho-cleavage, meta-cleavage)

The microbial breakdown of halogenated aromatic compounds is a critical process in their environmental fate. nih.gov The initial and most challenging step in the aerobic degradation of these compounds is often the removal of the halogen substituents, a process known as dehalogenation. nih.govresearchgate.net This can occur either before or after the aromatic ring is cleaved. nih.gov

Once the halogen atoms are removed, the resulting aromatic structure, typically a phenol or catechol, undergoes ring cleavage. This is primarily achieved through two main enzymatic pathways:

Ortho-cleavage: In this pathway, the aromatic ring is cleaved between two adjacent hydroxyl groups, a reaction catalyzed by enzymes like catechol 1,2-dioxygenase. This leads to the formation of cis,cis-muconic acid, which is then further metabolized. frontiersin.org

Meta-cleavage: This pathway involves the cleavage of the aromatic ring adjacent to a hydroxyl group, a reaction catalyzed by enzymes such as catechol 2,3-dioxygenase. This results in the formation of 2-hydroxymuconic semialdehyde.

The specific pathway utilized by a microorganism depends on the species and the specific structure of the aromatic compound being degraded. nih.govresearchgate.net For instance, the degradation of bromobenzene (B47551) by the marine yeast Yarrowia lipolytica has been shown to proceed through an initial dehalogenation to form phenol, followed by conversion to catechol, which is then degraded via the ortho-cleavage pathway. frontiersin.org

Under anaerobic conditions, a key metabolic process is reductive dehalogenation, where the halogen atom is removed and replaced with a hydrogen atom. This process has been observed in marine sponge-associated microorganisms, which can debrominate various bromophenols. nih.gov

Identification of Biodegradation Intermediates and Products

The identification of intermediate and final products is crucial for understanding the biodegradation pathways of halogenated phenols. Studies have identified several key intermediates in the degradation of 2,4,6-tribromophenol (B41969) (2,4,6-TBP).

For example, the bacterium Ochrobactrum sp. strain TB01, which can utilize 2,4,6-TBP as its sole source of carbon and energy, has been shown to degrade it through sequential reductive debromination. tandfonline.com The identified metabolic intermediates in this process were 2,4-dibromophenol (B41371) (2,4-DBP) and 2-bromophenol (B46759) (2-BP), with the final product being phenol. tandfonline.com

Similarly, anaerobic degradation studies with microorganisms from marine sponges have shown that 2,4,6-TBP is sequentially debrominated. nih.gov The process involves the formation of 2,6-dibromophenol (B46663) (2,6-DBP) and 4-bromophenol (4-BP) as intermediates. nih.gov The accumulation of 4-BP suggests that the removal of bromine atoms from the ortho positions happens before para debromination. nih.gov

The following table summarizes the identified biodegradation intermediates of 2,4,6-TBP by different microorganisms:

Microorganism/ConsortiumInitial CompoundIntermediate ProductsFinal Product
Ochrobactrum sp. strain TB012,4,6-Tribromophenol (2,4,6-TBP)2,4-Dibromophenol (2,4-DBP), 2-Bromophenol (2-BP)Phenol
Marine Sponge-Associated Microorganisms (Anaerobic)2,4,6-Tribromophenol (2,4,6-TBP)2,6-Dibromophenol (2,6-DBP), 4-Bromophenol (4-BP)Phenol

Photodegradation Processes

Photodegradation, the breakdown of compounds by light, is another significant environmental fate process for brominated phenols. The phototransformation of 2,4,6-TBP under UV irradiation has been shown to produce a variety of products. researchgate.net These can include dihydroxylated dibromobenzene, hydroxylated polybrominated diphenyl ethers (PBDEs), and dihydroxylated polybrominated biphenyls (diOH-PBBs). researchgate.net

The rate of photodegradation can be influenced by environmental conditions. For instance, the photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) is significantly faster under UV-C irradiation compared to simulated sunlight. nih.gov The primary degradation pathway for TTBP-TAZ involves consecutive debromination and photo-Fries rearrangement. nih.gov

Hydrolytic, Reductive, and Oxidative Degradation in Environmental Compartments

In addition to microbial and photodegradation, brominated phenols can undergo other degradation processes in the environment.

Hydrolysis: This process involves the reaction of the compound with water. While information on the hydrolysis of 2,4,6-TBP itself is limited, the process can be a degradation pathway for some halogenated aromatic compounds. nih.gov

Reductive Degradation: As mentioned earlier, reductive dehalogenation is a key anaerobic process. nih.gov This can occur in anoxic sediments and groundwater. The removal of bromine substituents from the aromatic ring generally precedes ring cleavage. nih.gov

Oxidative Degradation: In aerobic environments, oxidative processes are dominant. These are often initiated by monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. nih.govresearchgate.net The combustion of materials containing brominated phenols, such as electronic waste, can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). researchgate.net

Bioaccumulation and Biotransformation Studies

Brominated phenols, due to their lipophilic nature, have the potential to bioaccumulate in organisms. researchgate.net This means they can build up in the tissues of living organisms to concentrations higher than those in the surrounding environment.

Studies have shown that 2,4,6-TBP and other brominated phenols are found in a variety of aquatic organisms, including algae, invertebrates, and fish. researchgate.netawi.de For example, high concentrations of 2,4-dibromophenol and 2,4,6-TBP have been detected in marine algae. awi.de Fish that consume these organisms can then accumulate these compounds. researchgate.net

The bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in an organism from water, has been determined for some brominated compounds. For instance, the BCF for tetrabromobisphenol A (TBBPA), a related brominated flame retardant, in oysters has been measured to be as high as 3.19 × 10⁴. researchgate.net

Once inside an organism, brominated phenols can undergo biotransformation, where they are metabolized into other compounds. nih.gov In rats, for example, 2,4,6-TBP is rapidly absorbed and then excreted, primarily in the urine. nih.gov The biotransformation of 4-halogenated phenols to their corresponding catechols has been demonstrated using Escherichia coli expressing a specific hydroxylase enzyme. researchgate.net

Ecotoxicological Assessments and Environmental Risk Analysis

The presence of brominated phenols in the environment raises concerns about their potential toxic effects on ecosystems. ucsf.edu Ecotoxicological assessments aim to evaluate these risks.

Acute toxicity tests have been conducted on various aquatic organisms. For 2,4,6-TBP, the 48-hour median effective concentration (EC50) for the invertebrate Daphnia magna has been reported to be between 0.26 mg/L and 1.57 mg/L. oecd.orgnih.gov The 96-hour median lethal concentration (LC50) for the fish Cyprinus carpio is 1.1 mg/L. oecd.org These values indicate that 2,4,6-TBP is toxic to aquatic life. nih.gov

The following table presents a summary of acute toxicity data for 2,4,6-TBP in different aquatic organisms:

OrganismEndpointConcentration (mg/L)Reference
Selenastrum capricornutum (Algae)72-h EC50 (biomass)0.76 oecd.org
Daphnia magna (Invertebrate)48-h EC500.26 - 1.57 oecd.orgnih.gov
Cyprinus carpio (Fish)96-h LC501.1 oecd.org

Environmental risk analysis considers both the toxicity of a substance and the level of exposure in the environment. While concentrations of brominated phenols in some environments may be low, their persistence and potential for bioaccumulation mean that even low levels could pose a long-term risk. ucsf.edu

Toxicokinetics and Toxicodynamics in Model Organisms

Toxicokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by an organism, while toxicodynamics focuses on the biochemical and physiological effects of the substance.

In rats, 2,4,6-TBP is rapidly absorbed after oral administration, with the majority being excreted within 48 hours. nih.gov This suggests a relatively rapid clearance from the body.

Studies on the toxicodynamics of brominated phenols have shown that they can interfere with cellular processes. For example, 2,4-dibromophenol and 2,4,6-TBP have been shown to disrupt calcium signaling in neuroendocrine cells. awi.denih.gov This disruption of calcium homeostasis could be a mechanism for the endocrine-disrupting effects that have been suggested for some brominated phenols. awi.de The potency of this effect appears to depend on the number and position of the bromine atoms on the phenol ring. nih.gov

Comparative Ecotoxicity with Structural Isomers and Degradation Products

Ecotoxicity of Brominated Phenol Analogs

Studies on brominated phenols demonstrate a general trend of increasing toxicity with a greater number of bromine atoms on the phenol ring. For instance, 2,4,6-tribromophenol (2,4,6-TBP), a close structural analog to the target compound (lacking the trifluoromethyl group), consistently exhibits higher toxicity than its di- and mono-brominated counterparts.

Recent research has provided specific comparative toxicity data for several brominated phenols against various aquatic species. In acute toxicity tests, the toxic ranking of three bromophenols was determined to be 2,4,6-TBP > 2,4-dibromophenol (2,4-DBP) > 2,6-dibromophenol (2,6-DBP). nih.gov This trend highlights that the acute toxicities of these compounds increase with the number of substituted bromine atoms. nih.gov

For the freshwater green alga Scenedesmus quadricauda, the 96-hour median effective concentration (EC50) values further illustrate this relationship, with 2,4,6-TBP being the most toxic. nih.gov Similarly, for the water flea Daphnia magna, 2,4,6-TBP was found to be the most toxic among the tested bromophenols. nih.govnih.gov The 48-hour EC50 value for 2,4,6-TBP in Daphnia magna has been reported to be 1.57 mg/L, compared to 2.17 mg/L for 2,4-DBP and 2.78 mg/L for 2,6-DBP. nih.govnih.gov Another study reported a comparable 48-hour EC50 of 1.31 mg/L for 2,4,6-TBP in D. magna. nih.gov

The position of the bromine atoms also plays a role in the toxicity of these compounds. For example, in studies with the protozoan Tetrahymena pyriformis, the EC50 values for 2,4,6-TBP and 2,4-DBP were 2.95 mg/L and 9.97 mg/L, respectively, again showing the higher toxicity of the tribrominated form. nih.gov

The following interactive data table summarizes the acute toxicity of some brominated phenol analogs to representative aquatic organisms.

CompoundTest OrganismEndpointConcentration (mg/L)Reference
2,4,6-Tribromophenol (2,4,6-TBP)Scenedesmus quadricauda96-h EC502.67 nih.gov
2,4-Dibromophenol (2,4-DBP)Scenedesmus quadricauda96-h EC508.73 nih.gov
2,6-Dibromophenol (2,6-DBP)Scenedesmus quadricauda96-h EC509.90 nih.gov
2,4,6-Tribromophenol (2,4,6-TBP)Daphnia magna48-h EC501.57 nih.govnih.gov
2,4-Dibromophenol (2,4-DBP)Daphnia magna48-h EC502.17 nih.govnih.gov
2,6-Dibromophenol (2,6-DBP)Daphnia magna48-h EC502.78 nih.govnih.gov

Influence of the Trifluoromethyl Group

The ecotoxicological impact of the trifluoromethyl (-CF3) group on a phenol ring is less documented in comparative studies. The -CF3 group is known to be strongly electron-withdrawing, which can significantly alter the chemical and toxicological properties of a molecule. However, without specific experimental data for this compound, its precise influence on toxicity relative to its non-fluorinated analogs remains speculative.

Ecotoxicity of Degradation Products

Information on the ecotoxicity of the degradation products of this compound is currently unavailable. For other brominated phenols, such as 2,4,6-TBP, it is known that they can degrade into various smaller brominated and phenolic compounds. nih.gov The toxicity of these degradation products can vary, and in some cases, transformation products of phenolic compounds have been found to be more toxic than the parent compound. However, a detailed comparative analysis is not possible without further research into the degradation pathways and the toxicity of the resulting metabolites of this compound.

Viii. Analytical Method Development for Detection and Quantification of 2,4,6 Tribromo 3 Trifluoromethyl Phenol and Analogs

Advanced Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate and concentrate target analytes from the sample matrix, thereby enhancing detection sensitivity and minimizing instrumental interference. Modern microextraction techniques offer significant advantages over traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) by reducing solvent consumption, minimizing sample volume requirements, and often improving extraction efficiency.

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique based on the partitioning of analytes from a liquid sample into a thick film of polydimethylsiloxane (B3030410) (PDMS) coated onto a magnetic stir bar. frontier-lab.comchromatographyonline.com This method offers high enrichment factors due to the large volume of the extraction phase compared to other microextraction techniques. frontier-lab.com

The extraction process involves placing the PDMS-coated stir bar into an aqueous sample and stirring for a defined period to allow for the equilibrium of the analytes between the sample and the PDMS phase. researchgate.net The efficiency of the extraction is governed by the octanol-water partition coefficient (Kow) of the analyte, with nonpolar compounds exhibiting higher recoveries. frontier-lab.com Following extraction, the stir bar is removed, dried, and the analytes are typically transferred to a gas chromatograph via thermal desorption (TD). chromatographyonline.com

A specific GC-MS/MS method combined with SBSE has been developed for the determination of haloanisoles and halophenols, including 2,4,6-tribromophenol (B41969), in various drug product formulations. nih.gov This indicates the applicability of SBSE for extracting brominated phenols from complex matrices. For aqueous samples, SBSE has demonstrated the ability to achieve detection limits in the low nanogram per liter (ng/L) range for a variety of semi-volatile organic compounds. researchgate.net

Table 1: Exemplary SBSE Method Parameters for the Analysis of 2,4,6-Tribromophenol and Analogs in Drug Products

ParameterCondition
Extraction Technique Stir Bar Sorptive Extraction (SBSE)
Target Analytes 2,4,6-Tribromophenol, 2,4,6-Trichloroanisole, 2,4,6-Tribromoanisole (B143524)
Sample Matrix Drug product formulations (solid and liquid)
Extraction Phase Polydimethylsiloxane (PDMS) coated stir bar
Detection Limit Component dependent: 1-100 pg/tablet for solids; 0.04-4 ng/L for aqueous solutions. nih.gov
Quantitation Use of a deuterated internal standard (e.g., deuterated tribromoanisole). nih.gov
Instrumentation GC-MS/MS with component-specific Multiple Reaction Monitoring (MRM) transitions. nih.gov

This table is based on data for analogous compounds and provides a framework for developing a method for 2,4,6-Tribromo-3-(trifluoromethyl)phenol.

Microextraction in Packed Syringe (MEPS) is a miniaturized version of solid-phase extraction (SPE) where the sorbent material is packed directly into a syringe. chromatographyonline.comchromservis.eu This technique can be fully automated, allowing for online sample processing, extraction, and injection, which significantly reduces sample handling and analysis time. chromservis.eu MEPS is compatible with both gas chromatography (GC) and liquid chromatography (LC) and uses substantially smaller volumes of samples and solvents compared to conventional SPE. chromatographyonline.com

The MEPS process involves drawing and ejecting the sample through the packed sorbent bed multiple times to ensure efficient extraction. The analytes are then eluted with a small volume of a suitable solvent, which can be directly injected into the chromatographic system. chromatographyonline.com A variety of sorbent phases are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials, allowing for the optimization of the extraction for different types of analytes. chromservis.eu

For the analysis of phenols in contaminated water, MEPS using a C18 sorbent has been successfully employed. greyhoundchrom.com In one application, phenols at a concentration of 25 ppb were extracted from water, eluted with 10 µL of methanol, and 2 µL of the eluate was injected into a GC-MS system. greyhoundchrom.com The reusability of the MEPS cartridge for multiple extractions without significant carry-over has also been demonstrated. greyhoundchrom.com

Table 2: General MEPS Parameters for Phenol (B47542) Analysis in Aqueous Samples

ParameterCondition
Technique Microextraction in Packed Syringe (MEPS)
Sorbent Phase C18 (for reversed-phase extraction of phenols) greyhoundchrom.com
Sample Volume Can range from as low as 10 µL to over 1 mL. chromatographyonline.comchromservis.eu
Elution Solvent Methanol (a small volume, e.g., 10 µL, is sufficient for elution) greyhoundchrom.com
Automation Fully automatable for online sample processing and injection. chromservis.eu
Instrumentation GC-MS or LC-MS. chromatographyonline.com

This table provides a general guideline for the application of MEPS to phenolic compounds. The specific conditions would need to be optimized for this compound, considering its higher hydrophobicity due to the bromine and trifluoromethyl substituents.

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique where a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to a sample or its headspace. mdpi.com Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The choice of fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the target analytes. For brominated phenols, polydimethylsiloxane (PDMS) fibers have been found to be suitable. greyhoundchrom.com A study on the analysis of various brominated flame retardants and their by-products in water developed and evaluated SPME methods, noting that PDMS fibers were more effective than carboxen-polydimethylsiloxane (CAR-PDMS) for compounds with more than one bromine atom. greyhoundchrom.com For the analysis of a range of phenols and chlorophenols in water, a polyacrylate (PA) fiber has also been used effectively. sigmaaldrich.com

The extraction efficiency can be influenced by several factors, including extraction time, temperature, sample pH, and the addition of salt to the sample matrix. nih.govobrnutafaza.hr Derivatization of phenolic compounds, for instance, by acetylation, can improve their volatility and chromatographic behavior. obrnutafaza.hr

Table 3: Optimized SPME Conditions for Phenolic Compound Analysis in Water

ParameterCondition
Technique Headspace Solid-Phase Microextraction (HS-SPME) obrnutafaza.hr or Direct Immersion (DI-SPME) greyhoundchrom.com
Fiber Coating Polydimethylsiloxane (PDMS) for multi-brominated compounds greyhoundchrom.com; Polyacrylate (PA) for a broader range of phenols. sigmaaldrich.com
Derivatization In-situ acetylation with acetic anhydride (B1165640) prior to extraction can be performed to improve volatility. obrnutafaza.hr
Extraction Temp. Optimized based on the analyte and fiber type. For example, 80°C for derivatized phenols with a PDMS fiber. obrnutafaza.hr
Extraction Time Typically 30-60 minutes to reach equilibrium. obrnutafaza.hr
Desorption Thermal desorption in the GC injector at a temperature sufficient to ensure complete transfer of analytes (e.g., 250°C for 5 minutes). obrnutafaza.hr
Detection Limits In the low ng/L range for many phenolic compounds in water. obrnutafaza.hr

This table summarizes typical conditions for SPME of phenolic analogs. The trifluoromethyl group on the target compound may increase its affinity for certain fiber coatings, necessitating a re-evaluation of the optimal fiber type.

Thermal Desorption (TD) is a sample introduction technique that uses heat to transfer volatile and semi-volatile organic compounds from a solid sample or an adsorbent trap directly into a gas chromatograph. flab-us.com This method is particularly advantageous for analyzing additives like brominated flame retardants in solid matrices such as plastics, as it eliminates the need for solvent extraction. frontier-lab.comflab-us.com

In a typical TD-GC/MS analysis, a small amount of the sample is placed in a desorption tube. flab-us.com The tube is heated in a flow of inert gas, and the desorbed analytes are cryo-focused at the head of the GC column before the chromatographic run begins. flab-us.com The optimal desorption temperature is determined by Evolved Gas Analysis (EGA), which profiles the thermal release of compounds from the sample. frontier-lab.com For brominated flame retardants in waste plastics, desorption temperatures are often in the range of 250°C to 350°C. frontier-lab.comflab-us.com

Table 4: Representative Thermal Desorption Parameters for Brominated Flame Retardants in Plastic

ParameterCondition
Technique Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS)
Sample Matrix Waste plastic foam, polystyrene. frontier-lab.comflab-us.com
Sample Amount Approximately 1 mg. flab-us.com
Desorption Temperature Determined by EGA; typically a programmed ramp, e.g., 177–350°C, or a set temperature like 320°C. frontier-lab.comflab-us.com
Cryo-Trapping Components are cryo-trapped at the head of the separation column before GC analysis. flab-us.com
Instrumentation A pyrolyzer with a multi-shot function interfaced directly to the GC injector. flab-us.com

These parameters, established for general BFRs, would serve as a starting point for developing a TD method for plastic or electronic waste containing this compound. The volatility of the target compound will be a key factor in optimizing the desorption temperature.

Chromatographic Separation Methods

Gas chromatography is the technique of choice for the analysis of volatile and semi-volatile halogenated compounds due to its high resolving power and compatibility with sensitive detectors like mass spectrometry.

The separation of complex mixtures of halogenated phenols and their isomers is effectively achieved using high-resolution capillary GC columns. The choice of the stationary phase is the most critical factor in achieving the desired separation. sigmaaldrich.com

For the analysis of brominated compounds, including phenols, a variety of capillary columns have been utilized. Non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., BPX5, HP-5MS), are commonly used. greyhoundchrom.comflab-us.com Separation on these columns is primarily based on the boiling points of the analytes. greyhoundchrom.com For more polar analytes or for achieving different selectivity, especially for isomers, intermediate or polar stationary phases can be employed. greyhoundchrom.com For instance, a study on the separation of dibromophenol isomers found that a low-polarity DB-XLB column provided better resolution than a non-polar HP-5MS column.

The presence of a trifluoromethyl group in this compound introduces a strong electron-withdrawing group, which will alter its polarity and interaction with the stationary phase compared to 2,4,6-tribromophenol. This may necessitate the use of a stationary phase with a different polarity to achieve optimal separation from other halogenated by-products. The column dimensions (length, internal diameter, and film thickness) are also optimized to balance resolution, analysis time, and sample capacity. thermofisher.com

Table 5: Typical GC Capillary Column Parameters for Halogenated Phenol Analysis

ParameterRecommended Condition
Stationary Phase Non-polar: 5% Phenyl Polysiloxane (e.g., HP-5MS, BPX5, TG-5MS) for general-purpose analysis of brominated compounds. obrnutafaza.hrflab-us.comthermofisher.comLow-polarity: DB-XLB for enhanced separation of bromophenol isomers. Polar: Polyethylene glycol (e.g., WAX) or cyanopropyl-based phases for separating compounds based on polarity differences. greyhoundchrom.com
Column Dimensions Length: 15-30 meters for routine analysis. obrnutafaza.hrflab-us.comInternal Diameter (ID): 0.25 mm is a common choice, balancing efficiency and sample capacity. flab-us.comthermofisher.comFilm Thickness: 0.25 µm is standard for many applications. obrnutafaza.hrflab-us.com
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min). flab-us.com
Oven Program A temperature program is used to elute compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 40-100°C), ramp up to a high final temperature (e.g., 300-320°C), and hold for a few minutes. obrnutafaza.hrflab-us.com For example: 40°C (2 min hold), then ramp at 20°C/min to 320°C (10 min hold). flab-us.com
Detector Mass Spectrometry (MS) is preferred for its high selectivity and ability to provide structural information for identification. Electron Capture Negative Ionization (ECNI) can offer higher sensitivity for polybrominated compounds compared to Electron Impact (EI). greyhoundchrom.com Tandem Mass Spectrometry (MS/MS) provides even greater selectivity for complex matrices. nih.gov

This table provides a summary of common GC conditions for analogous compounds. The specific column and temperature program for this compound would require empirical optimization to resolve it from potential isomers and matrix components, paying close attention to the influence of the trifluoromethyl group on its retention behavior.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of thermally labile or polar brominated phenols that are not readily amenable to gas chromatography without derivatization. For compounds like 2,4,6-tribromophenol, a close analog of this compound, reversed-phase (RP) HPLC is commonly employed.

Methodologies often utilize C18 columns for separation. researchgate.netnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid to ensure good peak shape for the phenolic compounds. sielc.com Detection can be accomplished using a Diode Array Detector (DAD) for quantification based on UV absorbance or, for higher selectivity and sensitivity, a mass spectrometer (MS). researchgate.netnih.gov HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides excellent specificity for analyzing these compounds in complex samples like fish tissue. nih.gov

Table 1: Example HPLC Conditions for the Analysis of Brominated Phenol Analogs

Parameter Condition Compound Class Reference
Column Newcrom R1 2,4,6-Trichloroanisole sielc.com
Mobile Phase Acetonitrile / Water (70/30) 2,4,6-Trichloroanisole sielc.com
Detection UV, 210 nm 2,4,6-Trichloroanisole sielc.com
Column Zorbax XDB-C18 (5 µm, 150 mm × 4.6 mm) TBBPA-dbpe researchgate.net
Mobile Phase Gradient of Acetonitrile and Water TBBPA-dbpe researchgate.net
Detection DAD and APCI-MS TBBPA-dbpe researchgate.net
Column UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) Brominated Phenols, OH-PBDEs nih.gov
Mobile Phase Gradient of Methanol and Water Brominated Phenols, OH-PBDEs nih.gov
Detection ESI-MS/MS Brominated Phenols, OH-PBDEs nih.gov

Hyphenated Spectrometric Detection Techniques

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are the gold standard for the trace analysis of halogenated environmental contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile organic compounds, including many brominated flame retardants. botanyjournals.comnih.gov For phenolic compounds, which possess polar hydroxyl groups, derivatization is often performed prior to GC analysis to improve volatility and chromatographic peak shape. mdpi.com However, methods for underivatized phenols using specialized capillary columns also exist. epa.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent molecule and its fragmentation patterns.

Tandem Mass Spectrometry (GC-MS/MS) with Multiple Reaction Monitoring (MRM)

For enhanced selectivity and sensitivity, especially in complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. This technique operates by selecting a specific precursor ion from the first mass analyzer, fragmenting it in a collision cell, and then monitoring for specific product ions in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference. thermofisher.com Methods developed for haloanisoles and halophenols in pharmaceutical products and packaging materials utilize component-specific MRM transitions to achieve very low detection limits. nih.gov The selection of a quantification transition and one or more qualification transitions ensures high confidence in compound identification. eurl-pesticides.eu

Table 2: Illustrative GC-MS/MS MRM Transitions for Analogous Halophenols

Compound Precursor Ion (m/z) Product Ion (Quantification) (m/z) Product Ion (Qualification) (m/z) Reference
2,4,6-Tribromophenol 330 171 251 nih.gov
2,4,6-Trichlorophenol 196 160 98 nih.gov
2,4,6-Tribromoanisole 346 331 252 nih.gov

Note: Transitions are examples and would require optimization for this compound.

High-Resolution Mass Spectrometry (GC-HRMS)

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) offers an alternative approach for achieving high specificity. Instead of using tandem MS, GC-HRMS utilizes a mass analyzer capable of measuring mass-to-charge ratios with very high accuracy (typically to four or five decimal places). This allows for the determination of an analyte's elemental formula and enables the analytical software to distinguish between the target compound and co-eluting matrix components that may have the same nominal mass but a different exact mass. researchgate.netoup.comoup.com This technique has been successfully applied to the analysis of numerous halogenated flame retardants in environmental samples, providing excellent selectivity and low detection limits. thermofisher.comresearchgate.net

Electron Ionization (EI) and Negative Chemical Ionization (NCI) Modes

The choice of ionization mode in GC-MS is critical and depends on the analyte's chemical properties.

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to produce a molecular ion and extensive, reproducible fragmentation patterns. scioninstruments.com These patterns serve as a "fingerprint" for compound identification and are used to build searchable mass spectral libraries like the NIST database. nist.gov

Negative Chemical Ionization (NCI): Also known as electron capture negative ionization (ECNI), this is a "soft" ionization technique that is highly selective and sensitive for compounds containing electronegative atoms, such as the bromine atoms in this compound. gcms.czacs.org NCI often produces a mass spectrum with a prominent molecular ion (M⁻) or a pseudo-molecular ion (e.g., [M-H]⁻) and minimal fragmentation. gcms.cz This concentration of ion current into a single high-mass ion results in significantly lower detection limits for halogenated compounds compared to EI. nih.gov

Table 3: Comparison of EI and NCI Ionization Modes for Halogenated Phenol Analysis

Feature Electron Ionization (EI) Negative Chemical Ionization (NCI) Reference
Ionization Energy High (e.g., 70 eV) Low (Thermal Electrons) scioninstruments.comgcms.cz
Fragmentation Extensive, provides structural information Minimal, preserves molecular ion scioninstruments.comgcms.cz
Selectivity Universal, less selective Highly selective for electronegative compounds scioninstruments.comnih.gov
Sensitivity Good general sensitivity Very high sensitivity for target compounds acs.orgnih.gov
Primary Use Structural confirmation, library searching Ultra-trace quantification thermofisher.comscioninstruments.com

Method Validation and Performance Characteristics (e.g., Limits of Detection, Linearity, Reproducibility)

The validation of any analytical method is crucial to ensure that it is fit for its intended purpose. Key performance characteristics are established through rigorous testing. For the analysis of this compound and its analogs, these parameters are critical for generating reliable data in environmental monitoring or quality control.

Limits of Detection (LOD) and Quantification (LOQ): These values define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For related compounds like 2,4,6-tribromoanisole and 2,4,6-tribromophenol, methods using GC-MS/MS or GC-HRMS have achieved LOQs in the picogram-per-tablet or nanogram-per-liter (ng/L) range. nih.govresearchgate.net

Linearity: The linearity of a method is assessed by analyzing standards at several concentrations to establish a calibration curve. Analytical methods for these compounds typically show excellent linearity, with correlation coefficients (R²) greater than 0.99 over the tested concentration range. nih.govmdpi.com

Reproducibility: This parameter, often expressed as the relative standard deviation (RSD), measures the precision of the method. For the analysis of brominated phenols in various matrices, validated methods report RSDs of less than 15%, indicating good reproducibility. nih.gov

Table 4: Performance Characteristics from Validated Methods for Analogous Compounds

Compound(s) Method Matrix LOQ Linearity (R²) Reproducibility (RSD%) Reference
Haloanisoles/Halophenols SBSE-GC-MS/MS Drug Products 1-100 pg/tablet >0.99 Not Specified nih.gov
Haloanisoles/Halophenols SBSE-GC-MS/MS Water 0.04-4 ng/L >0.99 Not Specified nih.gov
2,4,6-Tribromoanisole SPME-GC-HRMS Wine 0.03 ng/L Not Specified Not Specified researchgate.net
Haloanisoles, etc. TD-GC-MS Air 0.05-0.1 ng >0.994 <10% mdpi.com
Brominated Phenols d-SPE-UHPLC-MS/MS Fish Tissue 0.1-1 µg/kg Not Specified <13% nih.gov

Applications in Environmental Monitoring, Pharmaceutical Analysis, and Product Quality Control

The development of sensitive and specific analytical methods for this compound and its analogs is crucial for assessing their environmental fate, ensuring the safety of pharmaceutical products, and maintaining quality control in industrial applications. These methods are frequently applied to a variety of matrices, from environmental samples like water and soil to complex pharmaceutical formulations and industrial resins.

Environmental Monitoring

Analytical techniques are essential for tracking the presence and concentration of halogenated phenols in the environment. These compounds can enter ecosystems through various pathways, including industrial discharge and the degradation of larger commercial products like flame retardants. nih.gov

Researchers have developed robust methods for the simultaneous determination of various brominated phenols (BPs) in environmental samples. For instance, a method utilizing gas chromatography-mass spectrometry (GC/MS) has been successfully applied to analyze BPs in soils from e-waste sites. researchgate.net This method involves sample cleanup using a Florisil cartridge and derivatization to enhance analyte detection. researchgate.net The findings revealed the presence of BPs at nanogram per gram (ng/g) levels, with tetrabromobisphenol A (TBBPA) and tribromophenol (TBP) being the most frequently detected compounds. researchgate.net

Similarly, for aqueous samples, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) is a reliable technique for analyzing trace amounts of bromophenols. researchgate.netnih.gov This method, which includes a solid-phase extraction (SPE) step for sample concentration and purification, has been used to detect bromophenols in river and seawater. researchgate.netnih.gov The acidification of aqueous samples upon collection is a critical step to prevent the rapid degradation of these compounds. researchgate.netnih.gov Studies have successfully identified and quantified several bromophenols in real-world water samples, with concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). researchgate.netnih.gov

The following table summarizes the application of analytical methods in detecting brominated phenols in environmental samples:

Analytical MethodSample MatrixTarget AnalytesKey Findings & Detection Limits
Gas Chromatography-Mass Spectrometry (GC/MS)SoilTetrabromobisphenol A (TBBPA), Tribromophenol (TBP), Dibromophenols (DBPs), Monobromophenols (MBPs)Detected at ng/g levels in e-waste site soils. Limits of detection (LOD) ranged from 0.04 to 0.19 ng/g. researchgate.net
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)River Water, SeawaterVarious Bromophenols (BPs)Detected concentrations from ng/L to µg/L. Method detection limits (MDLs) were 0.1–13.9 ng/L for river water and 0.1–21.9 ng/L for seawater. researchgate.netnih.gov

Pharmaceutical Analysis

In the pharmaceutical industry, trace-level determination of halogenated phenols is critical, as their presence, even in minute quantities, can lead to product recalls due to malodors and potential health concerns. For example, 2,4,6-tribromoanisole, a microbial metabolite of 2,4,6-tribromophenol, has been associated with consumer complaints. nih.gov

A highly sensitive method combining stir bar sorptive extraction (SBSE) with gas chromatography-tandem mass spectrometry (GC-MS/MS) has been developed for the determination of haloanisoles and halophenols in various drug product formulations. nih.gov This method is also applicable to the analysis of packaging materials. The detection limits are component-dependent and are in the range of 1-100 picograms per tablet (pg/tablet) for solid dosage forms and 0.04-4 nanograms per liter (ng/L) for water-based solutions. nih.gov

Furthermore, analytical methods have been established for trifluoromethylated phenols, which can be metabolites of pharmaceutical compounds. An electron-capture gas chromatographic procedure was developed to analyze p-trifluoromethylphenol, a metabolite of the antidepressant fluoxetine, in biological samples. nih.gov This method involves extraction and derivatization with pentafluorobenzenesulfonyl chloride. nih.gov The practical detection limits were below 5 ng/mL in human plasma and less than 25 ng/mL in human urine, demonstrating its utility in pharmacokinetic and metabolic studies. nih.gov

The table below details the application of analytical methods in pharmaceutical analysis:

Analytical MethodSample MatrixTarget AnalytesKey Findings & Detection Limits
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Stir Bar Sorptive Extraction (SBSE)Drug Products (solid and liquid), Packaging MaterialsHaloanisoles (e.g., 2,4,6-tribromoanisole), Halophenols (e.g., 2,4,6-tribromophenol)Detection limits: 1-100 pg/tablet for solids; 0.04-4 ng/L for solutions. nih.gov
Electron-Capture Gas ChromatographyHuman Plasma, Rat Brain/Liver Tissue, Human/Rat Urinep-Trifluoromethylphenol (metabolite of Fluoxetine)Detection limits: <5 ng/mL (plasma), <10 ng/g (rat brain), <25 ng/g (rat liver), <25 ng/mL (urine). nih.gov

Product Quality Control

In industrial settings, particularly in the manufacturing of resins, the quantification of residual monomers like phenol is essential for quality control. Phenol is a toxic compound present in various foundry resins, and its concentration is a key parameter for characterizing the final product and assessing waste contaminants. researchgate.net

Chromatographic methods, including liquid chromatography with ultraviolet detection (LC-UV) and gas chromatography with flame ionization detection (GC-FID), have been developed for the rapid analysis of free phenol in furanic and phenolic resins. researchgate.net These methods offer good selectivity, accuracy (with recoveries of 99–100%), and precision. researchgate.net A significant advantage of these modern chromatographic techniques over older, colorimetric-based standard methods is the substantial reduction in analysis time, from several hours to about 30 minutes, making them suitable for routine quality control laboratories. researchgate.net

The following table summarizes the application of analytical methods in product quality control:

Analytical MethodSample MatrixTarget AnalyteKey Performance Characteristics
Liquid Chromatography-Ultraviolet Detection (LC-UV)Furanic and Phenolic ResinsFree PhenolRecovery: 99–100%; Relative Deviations: <5%; Coefficient of Variation: <6%. researchgate.net
Gas Chromatography-Flame Ionization Detection (GC-FID)Furanic and Phenolic ResinsFree PhenolRecovery: 99–100%; Relative Deviations: <5%; Coefficient of Variation: <6%. researchgate.net

Ix. Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Findings

2,4,6-Tribromo-3-(trifluoromethyl)phenol, with the CAS Number 384-87-2, is a halogenated and trifluoromethylated phenol (B47542). Its molecular structure consists of a phenol ring substituted with three bromine atoms at the 2, 4, and 6 positions, and a trifluoromethyl group at the 3 position. This substitution pattern results in the molecular formula C₇H₂Br₃F₃O and a molecular weight of approximately 398.80 g/mol . google.comchemicalbook.com

The current understanding of this compound is primarily based on predicted physicochemical properties. These predictions suggest a melting point in the range of 43-44°C and a boiling point of approximately 273.0 ± 35.0°C. The predicted density is around 2.346 g/cm³, and the pKa is estimated to be 5.34. nist.gov While some commercial suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS for this compound, publicly accessible, detailed spectral analyses and experimental data remain scarce. chemicalbook.com

Research specifically focused on the synthesis, reactivity, environmental fate, and toxicological profile of this compound is not extensively documented in publicly available literature. Much of the related research has centered on the more common compound, 2,4,6-Tribromophenol (B41969) (TBP), which is used as a fungicide and an intermediate in the manufacturing of flame retardants. However, direct extrapolation of data from TBP to its trifluoromethylated analogue must be approached with caution due to the significant electronic and steric influence of the trifluoromethyl group.

Emerging Research Directions and Methodological Advances

Given the limited specific data on this compound, several emerging research directions could significantly enhance our understanding of this compound.

Synthesis and Characterization: A primary area for future research is the development and documentation of a definitive synthetic route for this compound. While general methods for the halogenation and trifluoromethylation of phenols exist, a specific, high-yield synthesis for this particular isomer would be a valuable contribution. Following a successful synthesis, comprehensive characterization using modern analytical techniques is essential. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation and insights into the electronic environment of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and could be used to study fragmentation patterns.

Infrared (IR) and Raman Spectroscopy: These techniques would help to identify characteristic functional group vibrations within the molecule.

X-ray Crystallography: If suitable crystals can be obtained, X-ray diffraction would provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Environmental and Toxicological Assessment: A critical area for future investigation is the environmental fate and potential toxicity of this compound. Research in this area would likely parallel studies conducted on other halogenated phenols, focusing on:

Biodegradability: Assessing the susceptibility of the compound to microbial degradation.

Photodegradation: Studying its stability under environmentally relevant light conditions.

Bioaccumulation Potential: Investigating its potential to accumulate in living organisms.

Toxicity: Conducting in vitro and in vivo studies to determine its potential adverse effects on various organisms.

Methodological advances in computational chemistry could also be applied to predict the properties and reactivity of this compound, guiding experimental work and providing a theoretical framework for understanding its behavior.

Potential Applications and Societal Impact of Research on this compound

While no specific applications for this compound are currently documented, its structural motifs suggest several areas of potential utility. The societal impact of research into this compound is tied to these potential applications and the broader understanding of halogenated and fluorinated organic molecules.

Potential Applications:

Agrochemicals: The presence of a trifluoromethyl group is a common feature in many modern herbicides and pesticides. Research could explore the potential biological activity of this compound.

Pharmaceuticals: Halogenated and trifluoromethylated compounds are prevalent in medicinal chemistry. The unique substitution pattern of this molecule could make it a valuable intermediate or a scaffold for the development of new therapeutic agents.

Materials Science: The high degree of halogenation could impart flame-retardant properties, similar to other brominated phenols. Its potential as a monomer or an additive in polymer chemistry could be investigated.

Societal Impact:

Environmental Science: Understanding the environmental fate and toxicity of novel halogenated compounds is crucial for environmental protection. Research on this molecule would contribute to the broader knowledge base of persistent organic pollutants and help in the development of risk assessment strategies.

Chemical Synthesis: The development of synthetic routes to and the study of the reactivity of this compound would expand the toolkit of synthetic chemists, potentially enabling the creation of other novel and useful molecules.

Public Health: If this compound or its derivatives find use in commercial products, a thorough understanding of its toxicological profile will be essential for ensuring human and environmental safety.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,6-Tribromo-3-(trifluoromethyl)phenol, and how is regioselectivity achieved in bromination?

  • Methodology : Bromination of phenolic derivatives typically employs Br₂ in acetic acid or HBr/H₂O₂ systems. For trifluoromethyl-substituted phenols, steric and electronic effects of the CF₃ group direct bromination to the ortho/para positions. Controlled stoichiometry (e.g., 3 equivalents of Br₂) ensures selective tribromination at the 2,4,6-positions. Reaction progress is monitored via TLC or HPLC, and purification involves recrystallization from ethanol/water .
  • Key Data : Yields range from 60–85% depending on reaction conditions. Confirmation of regiochemistry is achieved via ¹H/¹³C NMR (e.g., absence of aromatic protons in the final product) and mass spectrometry .

Q. How is this compound characterized for purity and structural integrity?

  • Methodology :

  • Chromatography : GC-MS or HPLC with UV detection (λ = 254 nm) using C18 columns and methanol/water mobile phases. Retention times are compared to certified reference standards .
  • Spectroscopy : ¹⁹F NMR (δ ≈ -60 to -65 ppm for CF₃) and ¹H NMR (no aromatic signals). FT-IR confirms phenolic -OH (broad peak ~3200 cm⁻¹) and C-Br stretches (500–600 cm⁻¹) .
  • Elemental Analysis : Bromine content is quantified via combustion analysis or X-ray fluorescence (XRF) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

  • Solubility : Sparingly soluble in water (<0.1 mg/mL), highly soluble in organic solvents (e.g., DCM, THF, methanol). Solubility in methanol is critical for preparing analytical standards .
  • Stability : Degrades under UV light and strong bases. Store at 2–8°C in amber vials under inert gas. Stability studies show <5% decomposition over 6 months when stored properly .

Advanced Research Questions

Q. How do competing substituents (CF₃ vs. Br) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing CF₃ group deactivates the aromatic ring, reducing electrophilic substitution rates. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (100–120°C) are required to overcome kinetic barriers. Competitive debromination is minimized using aryl boronic esters instead of acids .
  • Data Contradictions : Some studies report partial debromination at the 2-position due to steric hindrance from CF₃, necessitating optimization of ligand systems (e.g., XPhos) .

Q. What environmental degradation pathways are observed for this compound, and how are its metabolites identified?

  • Methodology : Aerobic biodegradation studies in soil/water systems use LC-QTOF-MS to detect intermediates. Major pathways include:

  • Hydrodebromination : Sequential loss of Br groups, forming 2,4-dibromo and 2-bromo derivatives.
  • Oxidation : CF₃ group converts to COOH via microbial action (e.g., Pseudomonas spp.) .
    • Analytical Challenges : Deuterated internal standards (e.g., 2,4,6-Tribromophenol-d3) correct for matrix effects in environmental samples .

Q. How does this compound interact with biomolecules, and what assays quantify its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Fluorometric assays (e.g., acetylcholinesterase inhibition) measure IC₅₀ values. Competitive binding is assessed via fluorescence quenching .
  • Protein Binding : Isothermal titration calorimetry (ITC) quantifies binding affinity to serum albumin (Kd ≈ 10⁻⁶ M) .
    • Contradictions : Discrepancies in reported IC₅₀ values (e.g., 2–50 μM) arise from solvent effects (DMSO vs. ethanol) on compound aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Tribromo-3-(trifluoromethyl)phenol
Reactant of Route 2
2,4,6-Tribromo-3-(trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.